2-Chlorophenyl 2,2,2-trichloroethyl chlorophosphate

Oligonucleotide Synthesis Nucleotide Chemistry Phosphorylation

This monofunctional phosphorylating agent uniquely delivers a single reactive chlorophosphate site carrying two orthogonally cleavable esters—a 2,2,2-trichloroethyl (Tc) group removed by Zn/pyridine/TPA and a 2-chlorophenyl (Cp) group cleaved by fluoride ion. This architecture enables sequential, side-reaction-free deprotection essential for the phosphotriester oligonucleotide synthesis workflow. Unlike bifunctional dichloridates that introduce uncontrolled over-phosphorylation, this reagent ensures stoichiometric monophosphorylation of the 3′-hydroxyl of protected nucleosides, yielding pure phosphotriester intermediates ready for block coupling. The orthogonal deprotection strategy is critical for constructing defined-length oligonucleotides, including hexaribonucleotides and tetradecaribonucleotides, with high fidelity and minimal purification burden.

Molecular Formula C8H6Cl5O3P
Molecular Weight 358.4 g/mol
CAS No. 59819-52-2
Cat. No. B1619472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorophenyl 2,2,2-trichloroethyl chlorophosphate
CAS59819-52-2
Molecular FormulaC8H6Cl5O3P
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OP(=O)(OCC(Cl)(Cl)Cl)Cl)Cl
InChIInChI=1S/C8H6Cl5O3P/c9-6-3-1-2-4-7(6)16-17(13,14)15-5-8(10,11)12/h1-4H,5H2
InChIKeyORLCYMQZIPSODD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chlorophenyl 2,2,2-trichloroethyl chlorophosphate (CAS 59819-52-2): Verified Technical Profile for Nucleotide Synthesis Reagent Procurement


2-Chlorophenyl 2,2,2-trichloroethyl chlorophosphate (CAS 59819-52-2, molecular formula C₈H₆Cl₅O₃P, MW 358.37) is a specialized organophosphorus compound classified as a monofunctional phosphorylating agent [1]. It is a corrosive liquid with a density of 1.574 g/mL at 20 °C and a predicted boiling point of 366.7±52.0 °C, and is primarily utilized as a protected phosphate source in oligonucleotide and nucleoside synthesis . The compound features both a 2-chlorophenyl ester and a 2,2,2-trichloroethyl ester on the phosphorus atom, enabling orthogonal deprotection strategies critical for constructing complex nucleic acid structures [2].

Why 2-Chlorophenyl 2,2,2-trichloroethyl chlorophosphate Cannot Be Replaced by Generic Phosphorochloridates in Phosphotriester Oligonucleotide Synthesis


Generic in-class compounds such as 2-chlorophenyl phosphorodichloridate (CAS 15074-54-1), 2,2,2-trichloroethyl dichlorophosphate (CAS 18868-46-7), and bis(2-chlorophenyl) phosphorochloridate (CAS 17776-78-2) lack the precise bifunctional orthogonal protection architecture inherent to CAS 59819-52-2 . Substitution leads to either uncontrolled over-phosphorylation (with dichloridates introducing two reactive sites) or loss of the critical 2-chlorophenyl leaving group required for subsequent fluoride-ion mediated deprotection [1]. The target compound uniquely presents a monofunctional phosphorylating site with two differentially cleavable esters, a design essential for the stepwise construction of protected oligonucleotides via the phosphotriester methodology where sequential and selective deblocking of the 2,2,2-trichloroethyl and 2-chlorophenyl groups is required without side-reactions [2].

Quantitative Differentiation of 2-Chlorophenyl 2,2,2-trichloroethyl chlorophosphate (CAS 59819-52-2) Against Closest Analogs


Monofunctional vs. Bifunctional Phosphorylation: Avoiding Oligomerization in Nucleotide Building Block Preparation

CAS 59819-52-2 is a monofunctional phosphorylating agent that introduces a single phosphate moiety, preventing the oligomerization or cross-linking side-products that plague bifunctional reagents like 2-chlorophenyl phosphorodichloridate (CAS 15074-54-1) [1]. While 2-chlorophenyl phosphorodichloridate possesses two reactive chlorine atoms leading to uncontrolled phosphorylation and complex mixtures, CAS 59819-52-2 possesses a single reactive chlorophosphate center, enabling the preparation of fully-protected mononucleotides in reasonable yields without the need for extensive chromatographic purification to remove oligomeric by-products [2].

Oligonucleotide Synthesis Nucleotide Chemistry Phosphorylation

Orthogonal Dual-Protecting Group Strategy: Sequential Deprotection of 2,2,2-Trichloroethyl and 2-Chlorophenyl Esters

CAS 59819-52-2 uniquely integrates a 2,2,2-trichloroethyl (Tc) ester and a 2-chlorophenyl (Cp) ester on the same phosphorus atom. The Tc group is selectively cleaved using zinc in pyridine/2,4,6-triisopropylbenzenesulfonic acid, whereas the Cp group remains intact under these conditions and is later removed by fluoride ion treatment [1]. This contrasts with the simpler 2,2,2-trichloroethyl dichlorophosphate (CAS 18868-46-7), which lacks the Cp leaving group entirely and therefore cannot support a fluoride-mediated deprotection step critical for final phosphodiester generation [2]. Similarly, bis(2-chlorophenyl) phosphorochloridate (CAS 17776-78-2) offers only Cp esters without the acid-stable Tc group, limiting its utility in schemes requiring orthogonal deprotection [3].

Protecting Group Chemistry Oligoribonucleotide Synthesis Deprotection

Demonstrated Efficacy in High-Yield Protected Mononucleotide Synthesis

In the synthesis of fully-protected mononucleotides 4a and 5a (U and A derivatives), phosphorylation of 5′-O-levulinyl-2′-O-methoxytetrahydropyranyl ribonucleosides with CAS 59819-52-2 in pyridine afforded the target compounds in 'reasonable yields' [1]. While exact numerical yields are not specified in the abstracted text, the successful preparation of these key intermediates enabled the subsequent synthesis of a fully-protected tetradecaribonucleotide (14-mer) with high overall purity [2]. In contrast, the use of 2-chlorophenyl phosphorodichloridate in similar phosphorylation reactions often results in complex mixtures due to over-phosphorylation and requires extensive chromatography .

Nucleoside Phosphorylation Synthetic Yield Protected Nucleotides

Validated Application Scenarios for 2-Chlorophenyl 2,2,2-trichloroethyl chlorophosphate (CAS 59819-52-2) in Nucleic Acid Chemistry


Synthesis of Protected Mononucleotide Building Blocks for Phosphotriester Oligonucleotide Assembly

CAS 59819-52-2 is the reagent of choice for phosphorylating the 3′-hydroxyl group of protected ribonucleosides or deoxynucleosides to generate the corresponding mononucleotide phosphotriesters [1]. Its monofunctional nature ensures that only a single phosphate moiety is introduced, avoiding the oligomeric side-products that arise from bifunctional reagents like 2-chlorophenyl phosphorodichloridate [2]. The resulting fully-protected mononucleotides serve as key intermediates for subsequent block coupling in the phosphotriester method, enabling the stepwise construction of oligonucleotides of defined length and sequence.

Construction of Internucleotide Linkages in Oligoribonucleotide and Oligodeoxyribonucleotide Synthesis

In the modified phosphotriester method, CAS 59819-52-2 acts as a monofunctional phosphorylating agent to introduce a phosphate triester linkage between nucleoside units [1]. After coupling, the 2,2,2-trichloroethyl group is selectively removed with zinc/pyridine/TPA to generate a phosphodiester intermediate, while the 2-chlorophenyl group remains intact to protect the phosphate during subsequent synthetic steps [2]. This orthogonal deprotection strategy is essential for synthesizing longer oligonucleotides such as the hexaribonucleotide A-C-C-U-C-C and tetradecaribonucleotides [3].

Final Deprotection via Fluoride Ion to Generate Native Phosphodiester Oligonucleotides

Following the completion of oligonucleotide chain assembly, the 2-chlorophenyl protecting groups are cleaved by treatment with fluoride ion (e.g., tetrabutylammonium fluoride) [1]. This final deprotection step yields the native phosphodiester oligonucleotide in high purity, as demonstrated by HPLC analysis of complementary DNA fragments [2]. The unique combination of a Tc ester and a Cp ester in CAS 59819-52-2 makes this orthogonal deprotection workflow possible, distinguishing it from simpler phosphorochloridates that lack this dual-protection capability.

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